BenchChemオンラインストアへようこそ!

rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one

Chiral resolution Stereochemical integrity Metabolite identification

rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS 98769-79-0) is a chiral morpholin-3-one derivative bearing two defined (R,R) stereogenic centers, with the molecular formula C19H21NO4 and a molecular weight of 327.37 g/mol. It is structurally characterized by a morpholin-3-one core—a six-membered heterocycle containing a carbonyl at position 3—substituted at position 6 with an (R)-(2-ethoxyphenoxy)(phenyl)methyl moiety.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
Cat. No. B13344246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3
InChIInChI=1S/C19H21NO4/c1-2-22-15-10-6-7-11-16(15)24-19(14-8-4-3-5-9-14)17-12-20-18(21)13-23-17/h3-11,17,19H,2,12-13H2,1H3,(H,20,21)/t17-,19-/m1/s1
InChIKeyBXLPJKGEJVAHON-IEBWSBKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS 98769-79-0): Defined-Stereochemistry Morpholin-3-one Intermediate and Esreboxetine Metabolite for Pharmaceutical Research Procurement


rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS 98769-79-0) is a chiral morpholin-3-one derivative bearing two defined (R,R) stereogenic centers, with the molecular formula C19H21NO4 and a molecular weight of 327.37 g/mol . It is structurally characterized by a morpholin-3-one core—a six-membered heterocycle containing a carbonyl at position 3—substituted at position 6 with an (R)-(2-ethoxyphenoxy)(phenyl)methyl moiety . This compound occupies a defined position within the reboxetine/esreboxetine chemical space: it is the (R,R)-configured morpholin-3-one that serves as a key late-stage intermediate in reboxetine synthesis and is also identified as a metabolite of esreboxetine arising from morpholine ring oxidation [1]. Unlike the parent morpholine drugs reboxetine and esreboxetine, the morpholin-3-one core confers distinct physicochemical properties, reactivity, and biological relevance that make non-selective substitution with racemic or undefined-stereochemistry analogs inappropriate for applications requiring stereochemical fidelity.

Why Generic Morpholinone or Racemic Reboxetine Intermediates Cannot Substitute for rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one in Stereochemically Sensitive Applications


Within the reboxetine chemical family, stereochemistry is a primary determinant of biological target engagement. The (S,S)-enantiomer of reboxetine (esreboxetine) binds the human norepinephrine transporter (hNET) with a steady-state affinity (Kd = 0.076 ± 0.009 nM) that is 130-fold higher than that of the (R,R)-enantiomer (Kd = 9.7 ± 0.8 nM) [1]. This profound enantiomer-dependent difference in molecular recognition establishes that the (R,R) and (S,S) configurations are not pharmacologically interchangeable. Furthermore, the morpholin-3-one oxidation state of the target compound distinguishes it fundamentally from the fully reduced morpholine ring present in both reboxetine and esreboxetine—a structural difference that arises from a specific metabolic pathway (oxidation of the morpholine ring) documented across species [2]. Procuring a racemic morpholin-3-one mixture (e.g., CAS 93886-32-9) or an undefined-stereochemistry batch introduces uncontrolled variables in enantioselective synthesis, chiral chromatographic method development, and metabolite identification workflows where stereochemical identity is the critical analytical parameter .

Quantitative Differentiation Evidence for rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one Versus Closest Analogs


Defined (R,R) Stereochemistry Versus Racemic Morpholin-3-one Metabolite Mixture (CAS 93886-32-9): Two Defined Stereocenters for Enantioselective Applications

The target compound (CAS 98769-79-0) is explicitly indexed with two defined stereocenters as (6R)-6-[(R)-(2-ethoxyphenoxy)phenylmethyl]-3-morpholinone, confirmed by the isomeric SMILES notation CCOC1=CC=CC=C1O[C@@H]([C@H]2CNC(=O)CO2)C3=CC=CC=C3 . In contrast, CAS 93886-32-9, described as 'Reboxetine metabolite D,' is registered without stereochemical definition and carries the non-stereospecific InChI Key BXLPJKGEJVAHON-UHFFFAOYSA-N [1]. This distinction means that procurement of CAS 93886-32-9 may yield a racemic mixture or undefined stereoisomer composition, whereas CAS 98769-79-0 guarantees the (R,R)-configured diastereomer .

Chiral resolution Stereochemical integrity Metabolite identification

Morpholin-3-one Carbonyl Oxidation State: Molecular Weight, Formula, and Topological Polar Surface Area Differentiation from Parent Reboxetine

The target compound contains a carbonyl at position 3 of the morpholine ring (morpholin-3-one), whereas reboxetine and esreboxetine possess a fully reduced morpholine ring. This single oxidation state change produces measurable differences across multiple molecular descriptors: molecular weight increases by 14 Da (327.37 vs. 313.39), molecular formula changes from C19H23NO3 to C19H21NO4 (net loss of 2H, gain of 1O), topological polar surface area increases from 39.72 Ų to 56.79 Ų, and predicted LogP decreases from 3.07 to 2.289 [1][2]. These differences are analytically consequential for reversed-phase HPLC retention time prediction, mass spectrometric identification (distinct [M+H]+ ions at m/z 328.4 vs. 314.4), and differential extraction or partitioning behavior during workup [2].

Physicochemical profiling Chromatographic retention Metabolic oxidation

Enantiomer-Dependent Target Engagement: 130-Fold Affinity Difference Between (S,S)- and (R,R)-Reboxetine Establishes Stereochemical Relevance for the (R,R)-Configured Morpholin-3-one

Benson et al. (2010) determined the steady-state binding kinetics of reboxetine enantiomers at the human norepinephrine transporter (hNET) using a simultaneous mixed-effects method. The (S,S)-enantiomer (esreboxetine) exhibited a Kd of 0.076 ± 0.009 nM, whereas the (R,R)-enantiomer showed a Kd of 9.7 ± 0.8 nM—a 130-fold lower affinity [1]. The kinetic basis for this difference was revealed in the dissociation rate constants: koff for (S,S)-reboxetine was 1.05 × 10⁻⁵ s⁻¹ (t1/2 ≈ 18 h), while koff for (R,R)-reboxetine was 4.2 × 10⁻³ s⁻¹ (t1/2 ≈ 3 min)—a 400-fold faster dissociation [1]. Although these data are for the morpholine congeners rather than the morpholin-3-one itself, they establish that the (R,R) configuration is intrinsically associated with dramatically weaker hNET engagement within this chemotype, providing critical context for interpreting any residual biological activity of the (R,R)-morpholin-3-one metabolite [1][2].

Norepinephrine transporter Enantiomer selectivity Binding kinetics

Melting Point and Solubility Differentiation from Reboxetine Mesylate: Practical Handling and Formulation-Relevant Properties

The target compound (free base morpholin-3-one) exhibits a melting point of 108–111°C [1], substantially lower than that of reboxetine mesylate (170–171°C) . Its calculated aqueous solubility is 0.049 g/L at 25°C, classified as practically insoluble , whereas reboxetine mesylate shows water solubility of approximately 8 mg/mL at ≤60°C . The target compound is soluble in organic solvents including benzene, dichloromethane, ethyl acetate, and toluene [1]. These differences are relevant for solid-phase extraction protocols, preparative chromatographic purification, and any in vitro assay requiring dissolution in aqueous media.

Solid-state characterization Solubility profiling Formulation pre-screening

Established Role as a Key Late-Stage Intermediate in Reboxetine Synthesis with Documented Synthetic Protocol

The target compound is the morpholin-3-one intermediate in the Melloni reboxetine synthesis route originally published in Tetrahedron (1985), which remains a foundational reference for reboxetine process chemistry [1][2]. In this synthetic pathway, the morpholin-3-one carbonyl is subsequently reduced to yield the morpholine ring of reboxetine. The defined (R,R) stereochemistry at this intermediate stage is essential because it directly determines the stereochemical outcome of the final drug substance after carbonyl reduction. Commercial suppliers including Toronto Research Chemicals (TRC), CymitQuimica, and Coompo Research Chemicals catalog this compound specifically as 'an intermediate in the synthesis of Reboxetine' with purity specifications of ≥95% to ≥98% [2]. Unlike racemic morpholin-3-one (CAS 93886-32-9) or the (S,S)-enantiomer, procurement of CAS 98769-79-0 provides the specific (R,R)-configured intermediate required for (R,R)-reboxetine synthesis or for use as a stereochemically defined reference in chiral purity assays [2].

Synthetic intermediate Enantioselective synthesis Process chemistry

Optimal Research and Industrial Procurement Scenarios for rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of (R,R)-Reboxetine and Structurally Related NRI Candidates Requiring Stereochemically Defined Late-Stage Intermediates

The target compound serves as the (R,R)-configured morpholin-3-one intermediate in the Melloni reboxetine synthesis protocol [1]. In this application, procurement of CAS 98769-79-0 (rather than the racemic morpholin-3-one CAS 93886-32-9) ensures that the two defined (R,R) stereocenters are preserved through the final carbonyl reduction step, directly yielding (R,R)-reboxetine without the need for chiral resolution of the final product. The 130-fold affinity difference between (S,S)- and (R,R)-reboxetine at hNET [2] underscores why stereochemical fidelity at the intermediate stage is non-negotiable: contamination with the (S,S)-diastereomer at even low levels would introduce a disproportionately potent hNET-binding impurity into the final product, confounding pharmacological interpretation.

Chiral Chromatographic Method Development and Validation for Reboxetine/Esreboxetine Impurity Profiling Using a Stereochemically Pure Reference Standard

The TPSA difference of +17.07 Ų and LogP decrease of 0.78 units relative to reboxetine predict distinct reversed-phase HPLC retention behavior for the morpholin-3-one metabolite versus the parent morpholine drug [3], while the defined (R,R) stereochemistry provides a single, well-resolved peak for chiral method development rather than the split peaks expected from a racemic mixture. The compound's documented use as a 'fully characterized reference standard compliant with regulatory guidelines' for esreboxetine impurity analysis supports its application in ANDA/DMF submission-quality analytical method validation, where stereochemical identity of the reference material is a regulatory expectation.

In Vitro Metabolism Studies Investigating Morpholine Ring Oxidation as a Metabolic Pathway for NRI Compounds Across Species

Cocchiara et al. (1991) identified oxidation of the morpholine ring as a distinct metabolic pathway for reboxetine across rat, dog, monkey, and human [4]. The target compound, as the (R,R)-morpholin-3-one arising from this oxidative pathway, serves as an authentic metabolite standard for LC-MS/MS quantification of morpholine ring oxidation products in hepatocyte incubation or microsomal stability assays. Its physicochemical properties—particularly the 43% higher TPSA and lower LogP compared with reboxetine—enable chromatographic separation from both the parent drug and O-desethylreboxetine, the primary CYP3A4-mediated metabolite [5], facilitating simultaneous quantification of multiple metabolic pathways in a single analytical run.

Procurement for Stable-Labeled Internal Standard Synthesis Using the Deuterated Analog (CAS 1292840-26-6)

The deuterium-labeled analog rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one-d5 (CAS 1292840-26-6) is commercially available as the isotopically labeled form of the target compound [6]. The defined (R,R) stereochemistry of the unlabeled parent (CAS 98769-79-0) is a prerequisite for verifying that the deuterated analog retains identical stereochemical configuration, as deuteration at the ethoxy group does not alter chirality. Procurement of stereochemically defined unlabeled material alongside its d5-labeled analog enables robust isotope dilution mass spectrometry methods where the labeled internal standard must co-elute precisely with the analyte while differing by exactly 5 mass units, a requirement that would be compromised if the unlabeled reference material contained a mixture of stereoisomers with potentially different chromatographic behavior.

Quote Request

Request a Quote for rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.